molecular formula C18H25IN2O3 B11092843 Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B11092843
M. Wt: 444.3 g/mol
InChI Key: REKWGLJUKCVFCO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and an iodinated aromatic moiety. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with 2-[(4-iodo-2,6-dimethylphenyl)amino]pyrrolidine under basic conditions to form the carbamate.

    Cyclization: The intermediate is then subjected to cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure scalability and reproducibility, often involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodinated aromatic ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the aromatic ring and the carbamate group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis.

Major Products

The major products formed from these reactions include substituted aromatic compounds, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodinated aromatic ring and the carbamate group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the presence of the iodinated aromatic ring, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and can be exploited in various synthetic and research applications.

Properties

Molecular Formula

C18H25IN2O3

Molecular Weight

444.3 g/mol

IUPAC Name

tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25IN2O3/c1-11-9-13(19)10-12(2)15(11)20-16(22)14-7-6-8-21(14)17(23)24-18(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,20,22)

InChI Key

REKWGLJUKCVFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCN2C(=O)OC(C)(C)C)C)I

Origin of Product

United States

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